[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol
Description
[(4R,6R)-7,7-Difluorodispiro[2.0.24.13]heptan-6-yl]methanol is a highly specialized fluorinated dispirocyclic alcohol characterized by its unique bicyclic framework and stereospecific fluorine substitution. The compound features a dispiro[2.0.24.13]heptane core, where two spiro junctions create a rigid three-dimensional structure. The difluoro substituents at the 7-position and the hydroxymethyl group at the 6-position contribute to its distinct electronic and steric properties.
Properties
Molecular Formula |
C8H10F2O |
|---|---|
Molecular Weight |
160.16 g/mol |
IUPAC Name |
[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol |
InChI |
InChI=1S/C8H10F2O/c9-8(10)6(1-2-6)7(8)3-5(7)4-11/h5,11H,1-4H2/t5-,7+/m0/s1 |
InChI Key |
QIELUBATFLDOKK-CAHLUQPWSA-N |
Isomeric SMILES |
C1CC12[C@@]3(C2(F)F)C[C@H]3CO |
Canonical SMILES |
C1CC12C3(C2(F)F)CC3CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol typically involves difluoromethylation processes. These processes are based on the formation of X–CF₂H bonds, where X can be carbon, oxygen, nitrogen, or sulfur . The difluoromethylation can be achieved through various methods, including electrophilic, nucleophilic, radical, and cross-coupling reactions . The choice of method depends on the specific requirements of the synthesis, such as the desired stereoselectivity and the nature of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like hydroxide or amine groups .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Mechanism of Action
The mechanism of action of [(4R,6R)-7,7-difluorodispiro[2.0.24.13]heptan-6-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
a. Spirocyclic Analogs
- (7R,9R,2’R)-7-[Methyl-2’-[N-phthalimidoamino]propionate]-9-methyl-1,4-dithia-8-azaspiro[5.4]decane (5b) Structure: Contains a 1,4-dithia-8-azaspiro[5.4]decane core with phthalimido and methyl substituents. Synthesis: Achieved via ethanedithiol and BF3·Et2O-mediated cyclization (94% yield) . Key Differences: The absence of fluorine and the presence of sulfur/nitrogen heteroatoms reduce rigidity compared to the target compound.
- Diazaspiro[4.5]decane Derivatives (EP 4 374 877 A2)
- Structure : Features a 6,7-diazaspiro[4.5]decane core with trifluoromethyl and hydroxy groups.
- Synthesis : Involves iodination and reverse-phase chromatography, highlighting the complexity of introducing halogens into spiro systems .
- Key Differences : The nitrogen-rich scaffold and trifluoromethyl groups enhance polarity but reduce metabolic stability compared to the difluorodispiro target .
Physicochemical Properties
a. Optical Activity
- The target compound’s stereospecific (4R,6R) configuration likely results in significant optical rotation, analogous to (-)-(5a) ([α]D20 = -22.6°) . In contrast, non-spiro fluorinated compounds like 2-(2-fluoro-biphenyl)acetamide derivatives exhibit minimal optical activity ([α]D20 = -0.2°), underscoring the role of spirocyclic rigidity in chirality .
b. Solubility
- The target compound’s dispiro framework and hydroxymethyl group may improve solubility relative to purely lipophilic fluorinated spiro derivatives (e.g., trifluoromethyl-containing diazaspiro compounds) .
Functional Group Impact
- Fluorine Substituents: The 7,7-difluoro groups in the target compound enhance electronegativity and metabolic stability compared to non-fluorinated spiro analogs like (5b) . However, excessive fluorination (e.g., trifluoromethyl groups in EP 4 374 877 A2 derivatives) can increase molecular weight and reduce bioavailability .
- Hydroxymethyl Group : This moiety introduces hydrogen-bonding capacity, distinguishing the target compound from ester- or amide-functionalized spiro derivatives (e.g., (5b) or diazaspiro carboxamides) .
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